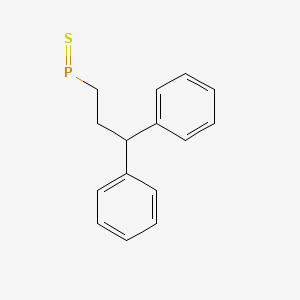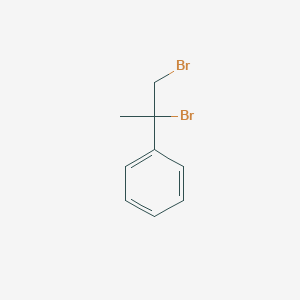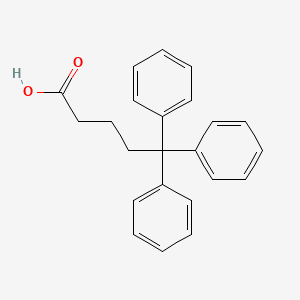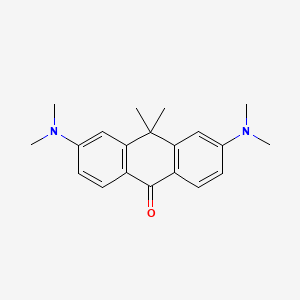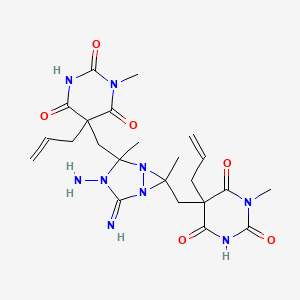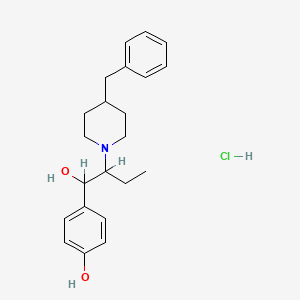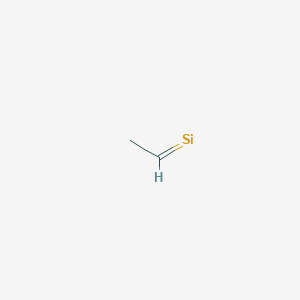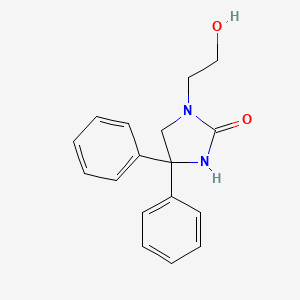
1-(Ethylselanyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylselanyl)-3-(trifluoromethyl)benzene is an organoselenium compound characterized by the presence of an ethylselanyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of organic molecules, making this compound of interest in various fields of research .
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been extensively studied for its efficiency and selectivity . Industrial production methods may involve the use of specialized catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(Ethylselanyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Ethylselanyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s unique properties make it useful in studying the biological effects of selenium-containing molecules.
Industry: Used in the development of materials with specific chemical and physical properties
Wirkmechanismus
The mechanism of action of 1-(Ethylselanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the ethylselanyl and trifluoromethyl groups. The ethylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
1-(Ethylselanyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(Methylselanyl)-3-(trifluoromethyl)benzene: Similar structure but with a methylselanyl group instead of an ethylselanyl group.
1-(Ethylselanyl)-4-(trifluoromethyl)benzene: The trifluoromethyl group is positioned differently on the benzene ring.
1-(Ethylselanyl)-3-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37773-36-7 |
|---|---|
Molekularformel |
C9H9F3Se |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
1-ethylselanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3Se/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BDAZCXCTDPMZCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]C1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





